4-Nitroimidazole-5-carbonitrile

描述

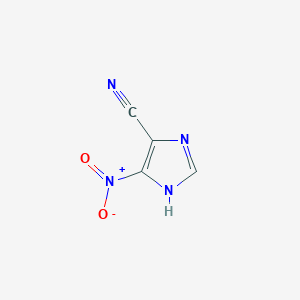

4-Nitroimidazole-5-carbonitrile is a chemical compound with the molecular formula C4H2N4O2. It belongs to the class of nitroimidazoles, which are characterized by the presence of a nitro group (-NO2) attached to an imidazole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroimidazole-5-carbonitrile typically involves the nitration of imidazole derivatives. One common method is the nitration of imidazole-5-carbonitrile using nitric acid under controlled conditions. The reaction is usually carried out in an acidic medium to ensure the selective introduction of the nitro group at the 4-position of the imidazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with stringent control over reaction parameters such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反应分析

Reactions with Nucleophiles

The presence of a nitro group on the imidazole ring is critical for the VNS (Vicarious Nucleophilic Substitution) method to succeed . Compound II (likely a nitroimidazole derivative, though not explicitly named as 4-Nitroimidazole-5-carbonitrile in the provided context) can react with amine nucleophiles such as benzylamine and N-hydroxylamine .

Scheme 3 Reactions:

Alkylation Reactions

Alkylation of 4(5)-nitroimidazole derivatives can be achieved under basic conditions using alkyl/aryl halides and a carbonate base . This method may produce minor O-alkylated regioisomers .

Reduction Reactions

Catalytic reduction of 5-nitroimidazoles in dioxane solution yields 5-aminoimidazoles in good yield .

Photochemistry

4-Aminoimidazole-5-carbonitrile (AICN) is photostable, and multi-reference quantum-chemical calculations explain the molecular mechanisms underlying this photostability . The N–H bond stretching and ring-puckering mechanisms are responsible for the photochemistry of AICN in the gas phase . Charge transfer to solvent, followed by the formation of an H, also plays a role in the photochemistry of AICN–water clusters .

Charge Density Analysis

The crystal packing of 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile is influenced by weak C-H···O and C-H···N hydrogen bonds and a lateral electrostatic interaction between antiparallel side-by-side C≡N groups .

Spectral Data

The 13C NMR data for a related nitroimidazole compound (likely a derivative, but not explicitly this compound) is as follows: δC (MeOD-D4, 126 MHz) 161.6, 149.0, 134.8, 128.5, 35.8 . HRMS m/z (ESI−) [found; (M-H)− 170.0207, C5H4N3O4 requires M− 170.0207]; m/z (ESI−) 170.02 ([M-H]−, 68%) .

Anti-HIV Activity

Some 4-nitroimidazoles have been explored for their anti-HIV activity . Derivatives synthesized from 4-nitro-5-piperazinyl imidazole showed inhibition of HIV-1 and HIV-2 in MT-4 cells .

科学研究应用

Antimicrobial and Antiparasitic Activity

Nitroimidazoles, including 4-nitroimidazole-5-carbonitrile, have been extensively studied for their antimicrobial properties. The nitro group in these compounds can undergo reduction under anaerobic conditions, leading to the generation of reactive intermediates that interact with cellular components, thus inhibiting growth.

Case Studies

- Giardia lamblia and Entamoeba histolytica : Research has shown that nitroimidazole derivatives exhibit potent activity against these enteric parasites. For instance, novel nitroimidazole carboxamides demonstrated EC50 values of 0.1–2.5 μM against G. lamblia, significantly outperforming metronidazole .

- Trichomonas vaginalis : Compounds similar to this compound have shown efficacy against this pathogen with EC50 values comparable to established treatments .

Cancer Therapy

Nitroimidazoles are also being explored as potential agents in cancer therapy due to their ability to selectively target hypoxic tumor cells.

Hypoxia-Selective Agents

Hypoxic tumors often exhibit resistance to conventional therapies. Nitroimidazoles can be activated under low oxygen conditions, making them suitable for targeted therapy in such environments. For example, studies on nitroimidazole complexes have indicated selective localization within hypoxic tumor cells, enhancing their therapeutic efficacy .

Theranostic Applications

Recent advancements include the development of nitroimidazole-based probes for theranostic applications—combining therapy and diagnostics. These probes can be used for imaging tumor hypoxia while simultaneously delivering therapeutic agents .

Structural Insights and Synthesis

The synthesis of this compound involves straightforward chemical processes typical for nitroimidazole derivatives. Its structure allows for various modifications that can enhance pharmacological properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of nitroimidazoles. Modifications at different positions on the imidazole ring can lead to improved activity against specific pathogens or tumor types .

Comparative Data Table

作用机制

The mechanism by which 4-Nitroimidazole-5-carbonitrile exerts its effects involves the interaction with molecular targets and pathways within biological systems. The nitro group plays a crucial role in the compound's biological activity, as it can undergo reduction within anaerobic bacteria, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components.

相似化合物的比较

Metronidazole

Tinidazole

Secnidazole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

4-Nitroimidazole-5-carbonitrile is a compound belonging to the nitroimidazole class, which has garnered attention for its potential biological activities, particularly as an antimicrobial agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized primarily through the nitration of imidazole derivatives. The typical method involves the reaction of imidazole-5-carbonitrile with nitric acid under controlled acidic conditions to ensure selective nitration at the 4-position of the imidazole ring. The compound's structure is crucial for its biological activity, allowing it to interact with various cellular targets.

Mode of Action

The mode of action of this compound parallels that of other nitroimidazoles. Upon entering microbial cells, the nitro group undergoes reductive bioactivation, leading to the formation of reactive nitrogen species (RNS) such as nitric oxide (NO). These reactive species are responsible for inducing DNA damage in target microorganisms, ultimately resulting in cell death.

Biochemical Pathways

The biochemical pathways affected by this compound involve the reduction of the nitro group mediated by nitroreductases, enzymes prevalent in anaerobic bacteria. This reduction is essential for the antimicrobial activity of nitroimidazoles, as it activates the drug in hypoxic environments typically found in infected tissues.

Antimicrobial Efficacy

This compound exhibits significant antimicrobial properties. It has been shown to be effective against various pathogens, including protozoa and anaerobic bacteria. In comparative studies, it demonstrated lower effective concentrations (EC50) than established drugs like metronidazole against Trichomonas vaginalis and Entamoeba histolytica .

Toxicity and Safety

Toxicity assessments indicate that this compound has low toxicity against mammalian cells, with a cytotoxic concentration (CC50) greater than 100 μM . This favorable safety profile is essential for its potential therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activity and therapeutic potential of this compound:

- Antiparasitic Activity : A study demonstrated that derivatives of nitroimidazoles, including this compound, exhibited potent activity against E. histolytica with EC50 values ranging from 1.7 to 5.1 μM compared to metronidazole's 5.0 μM .

- Mutagenicity Studies : Research on related nitroimidazoles suggests that their mutagenic potential is closely linked to the redox potential of their nitro groups. The mutagenicity was notably absent in strains lacking nitroreductase activity, indicating that activation is critical for mutagenic effects .

Summary Table of Biological Activities

属性

IUPAC Name |

5-nitro-1H-imidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O2/c5-1-3-4(8(9)10)7-2-6-3/h2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHKJVQFVZYKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。